molecular formula C11H15BrO3 B13574617 2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol

2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol

Cat. No.: B13574617
M. Wt: 275.14 g/mol
InChI Key: GIUZBYLLZSBGDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol typically involves the bromination of 2,6-dimethoxyphenol followed by a Grignard reaction with acetone. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The Grignard reaction is carried out using magnesium turnings and dry ether to form the Grignard reagent, which is then reacted with acetone to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: An organic compound with similar structural features but different functional groups.

    2-(4-Bromo-2-methoxyphenyl)propan-2-ol: A closely related compound with one less methoxy group.

Uniqueness

2-(4-Bromo-2,6-dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H15BrO3/c1-11(2,13)10-8(14-3)5-7(12)6-9(10)15-4/h5-6,13H,1-4H3

InChI Key

GIUZBYLLZSBGDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1OC)Br)OC)O

Origin of Product

United States

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